Bisoprolol is a beta-blocker medication, meaning it blocks the action of the hormone adrenaline (epinephrine) on specific receptors in the heart and blood vessels. This action leads to several effects beneficial in managing hypertension (high blood pressure):
Numerous studies have demonstrated the efficacy of bisoprolol in controlling blood pressure. A 2023 cohort study compared bisoprolol to other antihypertensive medications and found it to be equally effective in lowering blood pressure and managing safety outcomes in patients with hypertension .
Bisoprolol plays a crucial role in managing heart failure, a condition where the heart struggles to pump blood effectively. Its benefits in heart failure patients include:
Clinical trials like the CIBIS study have extensively investigated bisoprolol's safety and efficacy in heart failure patients, demonstrating its positive impact on improving heart function and reducing mortality risk .
Researchers are actively exploring the potential of bisoprolol derivatives as novel antihypertensive drugs. These derivatives are modified versions of the original bisoprolol molecule aimed at potentially improving its effectiveness or addressing limitations.
A recent study synthesized and analyzed two bisoprolol derivatives, N-acetyl bisoprolol and N-formyl bisoprolol, using computational methods. The results suggest that these derivatives might possess comparable or even better antihypertensive properties compared to the original bisoprolol, warranting further investigation .
Bisoprolol is a selective beta-1 adrenergic receptor blocker, primarily used in the treatment of cardiovascular conditions such as hypertension, heart failure, and to prevent myocardial infarction. It is marketed under various brand names, including Zebeta and Monocor. The compound has a high bioavailability of over 90% and is characterized by its ability to selectively inhibit the beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility, which ultimately reduces oxygen consumption by the heart muscle .
Bisoprolol's chemical structure can undergo various reactions, primarily involving its hydroxyl and amine groups. One notable reaction is the Maillard reaction, which occurs when bisoprolol interacts with reducing sugars. This reaction can lead to the formation of complex compounds that may affect the stability and efficacy of bisoprolol formulations . Additionally, bisoprolol is metabolized in the liver via cytochrome P450 enzymes, mainly CYP3A4, resulting in inactive metabolites that are excreted through the kidneys .
The primary mechanism of action of bisoprolol involves blocking beta-1 adrenergic receptors located in the heart and kidneys. By inhibiting these receptors, bisoprolol reduces heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect). This action leads to lower blood pressure and decreased workload on the heart. Furthermore, bisoprolol inhibits renin secretion from juxtaglomerular cells in the kidneys, thereby impacting the renin-angiotensin system and contributing to its antihypertensive effects .
The synthesis of bisoprolol involves several steps starting from basic organic compounds. Typically, it is synthesized through a multi-step process that includes:
Bisoprolol is primarily used in clinical settings for:
Bisoprolol has been studied for its interactions with various drugs and substances:
Bisoprolol belongs to a class of medications known as beta blockers. Other similar compounds include:
| Compound Name | Selectivity (Beta-1 vs Beta-2) | Primary Uses |
|---|---|---|
| Atenolol | Moderate (about 5x) | Hypertension, angina |
| Metoprolol | Moderate (about 10x) | Hypertension, heart failure |
| Carvedilol | Non-selective | Heart failure, hypertension |
| Nebivolol | Highly selective (about 3.5x) | Hypertension |
Bisoprolol stands out due to its high selectivity for beta-1 receptors compared to other beta blockers like atenolol and metoprolol. Its unique pharmacokinetic profile allows for effective management of both hypertension and heart failure with a favorable side effect profile compared to non-selective agents like carvedilol .
The synthesis of bisoprolol employs sophisticated oxazolidinone-based synthetic methodologies that provide superior control over stereochemistry and minimize the formation of undesired impurities [5]. The oxazolidinone approach represents a significant advancement over traditional epichlorohydrin-based routes, which suffer from handling difficulties due to the carcinogenic nature of epichlorohydrin and its tendency to undergo violent reactions with amines and alkoxides [5].
The primary oxazolidinone-based synthetic pathway involves a multi-step process beginning with the formation of oxazolidinone sulphonate from isopropylaminopropanediol and dimethylcarbonate [5] [6]. This initial step creates a stable intermediate that can be efficiently converted to the desired bisoprolol structure through subsequent transformations. The oxazolidinone sulphonate intermediate undergoes reaction with 4-hydroxybenzaldehyde in the presence of potassium carbonate to form oxazolidinone benzaldehyde [5] [6]. This coupling reaction is performed under controlled heating conditions with continuous agitation to ensure complete conversion and high purity of the intermediate product.
The oxazolidinone benzaldehyde intermediate is subsequently reduced to oxazolidinone benzyl alcohol using sodium borohydride under carefully controlled aqueous or alcoholic conditions [5]. The final step involves the reaction of oxazolidinone benzyl alcohol with isopropyl oxitol under alkaline hydrolysis conditions to cleave the oxazolidinone ring and form the desired bisoprolol base structure [5] [6].
An alternative synthetic approach utilizes a direct coupling strategy where the oxazolidinone sulphonate is not isolated prior to reaction with 4-hydroxybenzaldehyde [26]. This telescoped process demonstrates improved efficiency by reducing the number of isolation steps and minimizing material losses. The reaction between the intermediate and benzenesulphonyl chloride can be performed under phase transfer conditions utilizing water-soluble bases such as sodium hydroxide, or alternatively in organic solvents such as methylisobutylketone with triethylamine as the base [26].
Research has demonstrated that the oxazolidinone-based approach provides superior product quality compared to chloromethylation routes [5]. Traditional chloromethylation processes using hydrochloric acid and paraformaldehyde followed by Williamson ether synthesis with metallic sodium generate significant quantities of known impurities and require handling of hazardous metallic sodium [5]. The oxazolidinone methodology circumvents these limitations while maintaining high synthetic efficiency.
| Synthesis Step | Key Reagents | Reaction Conditions | Typical Yields (%) |
|---|---|---|---|
| Step 1: Oxazolidinone Formation | Isopropylaminopropanediol + Dimethylcarbonate → Benzenesulfonyl chloride | Dimethylformamide, Triethylamine, Non-aqueous conditions | Not specified |
| Step 2: Oxazolidinone Benzaldehyde Formation | Oxazolidinone sulphonate + 4-Hydroxybenzaldehyde + Potassium carbonate | Dimethylformamide, Potassium carbonate, 80°C, Heating and agitation | >98% purity reported |
| Step 3: Oxazolidinone Benzyl Alcohol Formation | Reduction with Sodium borohydride | Aqueous/Alcoholic reduction conditions | Variable based on conditions |
| Step 4: Bisoprolol Base Formation | Oxazolidinone benzyl alcohol + Isopropyl oxitol | Alkaline hydrolysis conditions | Not specified |
The optimization of bisoprolol synthesis requires careful control of multiple reaction parameters to achieve maximum yield and purity while minimizing the formation of process-related impurities [1] [2]. Temperature control emerges as a critical factor, with optimal coupling reactions conducted at 80°C under reflux conditions [1] [5]. Higher temperatures tend to promote side reactions and decomposition pathways, while insufficient heating results in incomplete conversion and extended reaction times.
Solvent selection plays a crucial role in the success of oxazolidinone-based synthesis routes [5] [26]. Dimethylformamide has proven to be the optimal solvent for oxazolidinone chemistry due to its ability to solubilize both polar and nonpolar reaction components while remaining stable under the required reaction conditions [1] [5]. Alternative solvents such as methylisobutylketone can be employed for specific steps, particularly when phase transfer conditions are utilized [26].
Catalyst optimization studies have revealed that solid acid catalysts, particularly silica-sulfuric acid, provide superior results compared to conventional mineral acids [3] [4]. The solid acid approach reduces the formation of unwanted side products and eliminates the need for extensive neutralization procedures [3]. For the synthesis of key intermediates such as 4-((2-isopropoxyethoxy)methyl)phenol, silica-sulfuric acid catalysis has been shown to provide yields of 75% with excellent selectivity [4].
Reaction time optimization requires balancing complete conversion against the accumulation of degradation products [1] [20]. For ether formation reactions, optimal reaction times typically range from 5-6 hours under controlled temperature conditions [1] [3]. Extended reaction times beyond these optimal ranges result in increased impurity formation without significant improvement in conversion efficiency.
pH control represents another critical optimization parameter, particularly for nucleophilic substitution reactions [1] [5]. Basic conditions using potassium carbonate have been established as optimal for coupling reactions, providing the necessary nucleophilicity while avoiding harsh alkaline conditions that could promote unwanted side reactions [1] [5]. The maintenance of appropriate pH throughout the reaction sequence is essential for achieving high yields and product purity.
Purification methodology optimization has focused on developing efficient separation techniques for bisoprolol and its closely related impurities [1] [2]. Column chromatography using appropriate solvent systems has proven effective for achieving pharmaceutical-grade purity standards [1]. The development of optimized chromatographic conditions is critical given the structural similarity between bisoprolol and its process-related impurities.
| Synthetic Parameter | Optimal Conditions | Critical Factors | Impact on Yield/Purity |
|---|---|---|---|
| Temperature Control | 80°C for coupling reactions | Prevents decomposition, controls selectivity | Higher temperatures increase side reactions |
| Solvent Selection | Dimethylformamide for oxazolidinone chemistry | Enhances solubility and reaction rate | Polar aprotic solvents optimal |
| Catalyst Type | Silica-sulfuric acid for ether formation | Reduces side reactions vs. mineral acids | Solid acid catalysts reduce impurities |
| Reaction Time | 5-6 hours for ether synthesis | Balance between completion and side reactions | Extended times increase impurity formation |
| pH Control | Basic conditions (Potassium carbonate) for coupling | Essential for nucleophilic substitution | Basic pH essential for high yields |
| Purification Method | Column chromatography | Separation from closely related impurities | Critical for pharmaceutical purity standards |
Structure-activity relationship studies have established that side chain modifications exert profound effects on the β1-selectivity profile of bisoprolol and related aryloxypropanolamine beta-blockers [11] [12] [15]. The isopropyl substituent attached to the amine nitrogen represents a critical structural determinant for achieving high β1-selectivity [17] [24]. Comparative receptor binding studies have demonstrated that bisoprolol exhibits a β1-selectivity ratio (β2/β1) of 34.7, which significantly exceeds that of atenolol (8.7) and betaxolol (12.5) [17].
The branched alkyl substitution pattern at the terminal amine nitrogen has been identified as essential for potent β-blocking activity [15] [24]. Research has shown that isopropyl and tertiary butyl groups represent the most effective substituents for conferring β-antagonistic activity [24]. The superiority of branched alkyl groups over linear alkyl chains has been attributed to their ability to optimize binding interactions within the β-adrenergic receptor binding site while maintaining selectivity for β1 over β2 receptors.
Investigations into the effects of side chain length modifications have revealed that increasing the chain length prevents appropriate binding of essential functional groups to the receptor site [11] [12]. The two-carbon spacer between the ether oxygen and the amine nitrogen has been established as optimal for β-blocking activity [24]. Alterations to this chain length, either through extension or reduction, result in decreased potency and altered selectivity profiles.
The stereochemical configuration of the side chain represents another crucial determinant of β1-selectivity [15] [24]. The S-absolute configuration at the β-carbon bearing the hydroxyl group is required for maximum β-blocking effect and optimal affinity to β-receptors [24]. Studies comparing enantiomeric forms have consistently demonstrated that the S-enantiomer exhibits significantly higher potency than the R-enantiomer, with some β-blockers showing 60-fold differences in potency between enantiomers [9].
Metabolic assessment studies have provided additional insights into the dose-dependent nature of β1-selectivity [14]. Research involving healthy volunteers administered various doses of bisoprolol (5 mg, 10 mg, and 20 mg) revealed that β1-selectivity decreases with increasing doses [14]. At the lowest dose of 5 mg, bisoprolol demonstrated measurable impact on β1-receptors with minimal effect on β2-receptors, while higher doses showed progressive loss of selectivity [14].
The 2-isopropoxyethoxymethyl side chain represents a unique structural feature that contributes significantly to bisoprolol's cardioselectivity profile [11] [17]. This extended ether linkage provides enhanced selectivity compared to simpler alkoxy substituents and represents an important structural modification that distinguishes bisoprolol from other β-blockers in its class [11].
The aryloxypropanolamine backbone structure represents a fundamental architectural feature that confers superior potency compared to arylethanolamines [11] [15] [24]. Structure-activity relationship analyses have demonstrated that aryloxypropanolamines are consistently more potent than their aryloxyethanolamine counterparts due to their ability to adopt conformations that place the hydroxyl and amine groups in optimal spatial arrangements for receptor binding [11].
The aromatic ring substitution pattern exerts significant influence on both potency and selectivity characteristics [15] [22]. Para-substitution on the aromatic ring, particularly with acylamido groups, has yielded cardioselective drugs with enhanced β1-selectivity [15]. Strong para substitution combined with the absence of meta substituents represents a structural feature shared by various cardio-selective β-blockers [12]. The electronic and steric properties of aromatic substituents directly impact the lipophilicity and receptor binding characteristics of the resulting compounds.
The ether linkage connecting the aromatic ring to the propanolamine side chain represents a critical structural requirement for β-blocking activity [22] [24]. Isosteric substitution of the ethereal oxygen with sulfur, methylene, or N-methyl groups has been shown to be detrimental to β-blocking activity [24]. This observation underscores the specific geometric and electronic requirements imposed by the β-adrenergic receptor binding site.
Research into the secondary amine requirement has established that nitrogen atoms of secondary amine character provide optimal β-blocking activity [15] [24]. N,N-disubstitution generally decreases β-blocking activity, while the specific nature of N-substitution can be modulated to influence selectivity profiles [24]. The maintenance of secondary amine character appears essential for proper hydrogen bonding interactions within the receptor binding site.
The relationship between lipophilicity and β1-selectivity has been extensively investigated [15]. Studies have revealed that β1-selectivity is strongly and negatively correlated with lipophilicity, indicating that excessive lipophilic character can compromise selectivity [15]. This relationship has important implications for the design of new β-blockers, as modifications that increase lipophilicity may inadvertently reduce cardioselectivity.
Comparative structure-activity analyses have demonstrated that the aryloxypropanolamine framework permits close overlap with the arylethanomine side chain while providing enhanced binding affinity [11]. The conformational flexibility of the propanolamine chain allows for optimal positioning of key functional groups within the receptor binding site, contributing to both potency and selectivity.
| Structural Feature | Effect on β1-Selectivity | Selectivity Ratio (β2/β1) | Supporting Evidence |
|---|---|---|---|
| Isopropyl substituent on amine nitrogen | Essential for high β1-selectivity | 34.7 (bisoprolol) | Receptor binding studies |
| 2-Isopropoxyethoxymethyl side chain | Contributes to cardioselectivity | Enhanced selectivity vs. non-substituted | Comparative structure-activity relationship analysis |
| Aryloxypropanolamine backbone | More potent than arylethanolamines | Superior to ethanolamines | Literature structure-activity relationship review |
| β-OH configuration (S-absolute) | Required for maximum β-blocking effect | S >> R enantiomer | Stereochemical studies |
| Ether linkage (-O-) | Critical for antagonistic activity | Required for activity | Mechanistic studies |
| Secondary amine nitrogen | Optimal for β-blocking activity | Secondary > Primary > Tertiary | Structure-activity relationship optimization |
| Aromatic ring para-substitution | Enhances cardioselective properties | Improved vs. meta/ortho substitution | Structure-activity correlation |
Bisoprolol fumarate exhibits well-defined thermal characteristics that are crucial for pharmaceutical formulation and stability assessment. The melting point of bisoprolol fumarate has been consistently reported across multiple sources as ranging from 100-103°C [1] [2] [3] [4] [5]. The British Pharmacopoeia specifically defines the melting range as 100-103°C using the capillary method [6]. This narrow melting range indicates good crystalline purity and provides a reliable identification parameter for quality control purposes.
Differential scanning calorimetry (DSC) analysis has provided detailed insights into the thermal behavior of bisoprolol fumarate. The compound demonstrates a sharp endothermic peak with an onset at 102.3 ± 0.3°C and an enthalpy of fusion of 110 ± 2 J/g during the first heating cycle [7]. Upon cooling and reheating, the compound exhibits a glass transition at -3.6 ± 0.9°C with a heat capacity change of 0.51 ± 0.02 J/g·K, followed by cold crystallization at 24.2 ± 0.6°C and subsequent melting at 95.4 ± 1.4°C [7]. This behavior indicates that bisoprolol fumarate can form an amorphous state upon rapid cooling, though it tends to recrystallize at room temperature due to the glass transition being well below ambient conditions.
The thermal degradation characteristics of bisoprolol fumarate reveal temperature-dependent stability patterns. The compound remains stable under dry heat conditions up to 75°C for extended periods [8] [9] [10]. However, thermal degradation becomes significant at 80°C, where forced degradation studies demonstrate substantial decomposition after 7 days of exposure [11] [12]. High-performance liquid chromatography analysis of thermally degraded samples reveals the formation of multiple degradation products, including identified impurities at various retention times [11] [12]. The thermal degradation pathway appears to involve dehydration and molecular rearrangement processes, with the formation of phosphomonoester derivatives being identified as principal thermal degradation products [13].
The lipophilicity of bisoprolol, as characterized by its partition coefficient, demonstrates the compound's balanced hydrophilic-lipophilic nature. The logarithm of the octanol-water partition coefficient (LogP) has been reported with values ranging from 2.15 to 2.366, depending on the analytical method employed [14] [3] [15] [16]. The experimental LogP value of 2.2 is widely accepted and indicates moderate lipophilicity [3]. This intermediate lipophilicity contributes to the compound's favorable pharmacokinetic properties, allowing for good membrane permeability while maintaining adequate aqueous solubility.
The solubility characteristics of bisoprolol and its fumarate salt form demonstrate significant differences based on the salt formation. The logarithm of water solubility (LogS) ranges from -3.62 to -3.7, corresponding to an intrinsic water solubility of approximately 0.0707 mg/mL for the free base [14] [3] [17]. However, the bisoprolol fumarate salt exhibits dramatically enhanced solubility properties. The fumarate salt demonstrates very high solubility in water, with reported values exceeding 20 mg/mL and reaching up to 88 mg/mL in some formulations [1] [18]. This substantial improvement in aqueous solubility is attributed to the ionic nature of the fumarate salt, which enhances water interaction through hydrogen bonding and electrostatic interactions.
Solubility in organic solvents varies considerably depending on the solvent polarity and hydrogen bonding capacity. Bisoprolol fumarate shows excellent solubility in polar protic solvents, being freely soluble in methanol and ethanol with reported solubility values of 88 mg/mL in ethanol [18] [19] [20]. In dimethyl sulfoxide (DMSO), the compound demonstrates solubility exceeding 20 mg/mL, making it suitable for various analytical and formulation applications [1] [18]. Conversely, the compound shows limited solubility in nonpolar solvents, being only sparingly soluble in chloroform [4]. This solubility profile is consistent with the compound's moderate lipophilicity and the presence of hydrogen bonding functional groups.
The pH-dependent behavior of bisoprolol significantly influences its pharmaceutical properties and stability profile. The compound demonstrates enhanced solubility under acidic conditions compared to neutral or basic environments [22]. This pH-dependent solubility is attributed to the protonation of the amine group under acidic conditions, which increases the compound's hydrophilic character and promotes interaction with aqueous media. The pH of a 5% bisoprolol fumarate solution ranges from 6.0 to 7.0, indicating the buffering capacity of the fumarate salt [19].
Stability studies reveal that bisoprolol exhibits pH-dependent degradation patterns. The compound shows instability in both strongly acidic and basic conditions, with forced degradation studies demonstrating 8-15% degradation in 0.1 M hydrochloric acid and 7-25% degradation in 0.1 M sodium hydroxide over 72 hours [8] [12] [23]. The degradation mechanisms differ between acidic and basic conditions, with hydrolytic cleavage being the primary pathway in both environments. Under acidic conditions, the protonated amine group may facilitate nucleophilic attack on ether linkages, while basic conditions promote general base-catalyzed hydrolysis reactions.
The intestinal absorption characteristics of bisoprolol demonstrate pronounced pH-dependent behavior. Studies using human intestinal epithelial LS180 cells reveal that the uptake of bisoprolol dissolved in acidic buffer is markedly less than that dissolved in neutral buffer [24]. This pH-dependent absorption variability contributes to the interindividual pharmacokinetic differences observed in clinical practice and emphasizes the importance of gastric pH in determining bioavailability.
The solid-state properties of bisoprolol fumarate are characterized by its slightly hygroscopic nature and polymorphic behavior. The compound is classified as slightly hygroscopic, meaning it has a moderate tendency to absorb moisture from the atmosphere [19] [25] [20]. Dynamic vapor sorption (DVS) studies demonstrate that both Form I and Form II polymorphs of bisoprolol fumarate become metastable under extremely humid conditions exceeding 80% relative humidity, leading to conversion into a hydrated form [26]. This hygroscopic behavior necessitates careful storage conditions and appropriate packaging to maintain product stability.
The polymorphic landscape of bisoprolol fumarate includes two anhydrous forms (Form I and Form II) and a hydrated form. X-ray powder diffraction (XRPD) and Fourier transform infrared (FTIR) spectroscopy have been employed to characterize these different crystal structures [26]. Form I crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.165 Å, b = 8.516 Å, c = 16.752 Å, and a density of 1.130 g/cm³ [27] [28]. The crystal structure reveals alternating layers of hydrophilic and hydrophobic regions, which contribute to the compound's unique physicochemical properties.
Thermodynamic stability studies indicate that Form I and Form II polymorphs exist in an enantiotropic relationship with a transition temperature around 40-45°C [26] [29]. This means that Form II is more stable at lower temperatures, while Form I becomes more stable at higher temperatures. Both polymorphic forms can transform into Form I at elevated temperatures, and this transformation is thermodynamically driven [26]. The glass transition temperature of the amorphous form at -3.6°C indicates that the compound cannot exist stably in an amorphous state at room temperature, undergoing spontaneous recrystallization [7].
The solid-state stability of bisoprolol fumarate is influenced by environmental factors including temperature, humidity, and light exposure. The compound demonstrates good stability under controlled room temperature conditions (20-25°C) with recommended storage between 2-8°C for optimal long-term stability [1] [30] [19]. Photostability studies reveal that bisoprolol fumarate is relatively stable under light exposure, with minimal degradation observed after 72 hours of light exposure [8] [23]. However, the compound shows significant instability under oxidative conditions, with more than 60% degradation observed in the presence of 3% hydrogen peroxide after 72 hours [12] [23].
Irritant